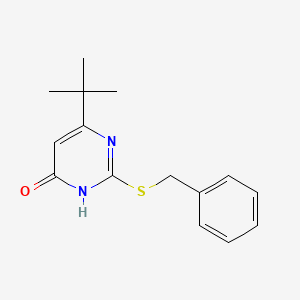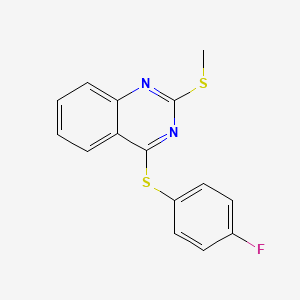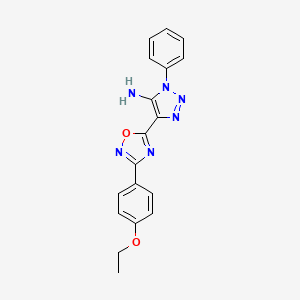
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as DSB, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides, including compounds structurally related to "4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide", have been investigated for their ability to inhibit carbonic anhydrase (CA) isoenzymes. These compounds display nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition of various CA isoenzymes, including hCA I, II, IV, and XII. Such inhibitors are significant for exploring therapeutic agents against conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, with structural similarities to the target compound, have shown potency in in vitro Purkinje fiber assays. These studies highlight the potential of such compounds as selective class III agents in cardiac electrophysiology, potentially useful for treating arrhythmias (Morgan et al., 1990).
Synthesis and Crystal Structure
The synthesis and crystal structure of related aromatic sulfonamides have been detailed, providing insights into their molecular configurations and the impact on biological activity. X-ray molecular structure determination and computational modeling offer a deep understanding of the conformational behaviors of these compounds, which is crucial for designing drugs with specific biological activities (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Enzyme Inhibition and Molecular Docking Studies
Synthesized derivatives have been evaluated for their enzyme inhibitory activities, and molecular docking studies have further elucidated their interactions with target enzymes. This research direction is pivotal for understanding the mechanism of action at the molecular level and for the development of new therapeutic agents targeting specific enzymes (Alyar et al., 2019).
Antitubercular Activity
The design and synthesis of novel compounds with potential antitubercular activity have been explored. Ultrasound-assisted synthesis methods demonstrate the innovation in compound preparation, with in vitro evaluations indicating promising activity against Mycobacterium tuberculosis. These studies suggest a potential route for developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-3-17(4-2)24(21,22)14-7-5-12(6-8-14)15(18)16-13-9-10-23(19,20)11-13/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLYWYCSHZJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)



![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2872664.png)
![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)


